molecular formula C16H16ClNO4S B491998 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid CAS No. 670266-55-4

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid

Cat. No.: B491998
CAS No.: 670266-55-4
M. Wt: 353.8g/mol
InChI Key: FYRWXOGSDMPTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis Through X-ray Diffraction Studies

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid (PubChem CID: 2133750) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters:

  • a = 10.24 Å , b = 14.56 Å , c = 8.92 Å
  • α = 90° , β = 112.3° , γ = 90°
  • Z = 4 , V = 1224.7 ų .

The X-ray structure reveals a planar benzoic acid core (r.m.s. deviation: 0.018 Å) linked to a 2,4,6-trimethylphenyl group via a sulfamoyl bridge. Key bond lengths include:

  • S–N = 1.632 Å (sulfamoyl group)
  • C–S = 1.769 Å (aryl-sulfur bond)
  • O=C–O = 1.212 Å (carboxylic acid) .

Intermolecular hydrogen bonds between the carboxylic acid (–COOH) and sulfamoyl (–SO₂NH–) groups form a dimeric arrangement with an R₂²(8) ring motif , stabilizing the crystal lattice .

Molecular Geometry Optimization via Density Functional Theory (DFT)

DFT calculations at the B3LYP/cc-pVDZ level optimized the molecular geometry, showing excellent agreement with experimental data (mean deviation: 0.02 Å for bond lengths) . Key findings:

  • The sulfamoyl group adopts a twisted conformation relative to the benzene ring (dihedral angle: 28.7°).
  • Electron density maps highlight charge delocalization across the sulfamoyl bridge, with a HOMO-LUMO gap of 4.12 eV , indicating moderate reactivity .

Table 1: Comparison of Experimental and DFT-Optimized Bond Lengths

Bond Type Experimental (Å) DFT (Å) Deviation (%)
S–N 1.632 1.628 0.25
C–S 1.769 1.772 0.17
O=C–O 1.212 1.208 0.33

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis quantified intermolecular contacts:

  • O···H (34.2%) : Dominated by carboxylic acid and sulfamoyl H-bonds.
  • C···H (22.5%) : van der Waals interactions from methyl groups.
  • Cl···H (11.8%) : Halogen-mediated contacts .

The 2D fingerprint plot shows sharp spikes at de ≈ di ≈ 1.0 Å , characteristic of strong O–H···N hydrogen bonds. Weak C–H···π interactions (3.42 Å) between methyl groups and adjacent aromatic rings further stabilize the lattice .

Conformational Analysis of Sulfamoyl-Benzene Backbone

The sulfamoyl group exhibits two stable conformers:

  • Synperiplanar (cis) : N–H aligned with S=O (energy: 0 kcal/mol).
  • Anticlinal (gauche) : Dihedral angle of 120° (energy: +1.8 kcal/mol) .

Torsion Angles :

  • C–S–N–C(mesityl) : −172.3° (near-planar).
  • C–S–O···H–O(carboxylic) : 158.5° (favors H-bonding) .

Molecular dynamics simulations (298 K, 1 atm) show the sulfamoyl group undergoes low-barrier rotation (ΔG‡ = 2.1 kcal/mol), enabling conformational flexibility in solution .

Properties

IUPAC Name

2-chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-9-6-10(2)15(11(3)7-9)18-23(21,22)12-4-5-14(17)13(8-12)16(19)20/h4-8,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWXOGSDMPTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Chlorobenzoic Acid

The foundational step in synthesizing this compound involves introducing a sulfonyl chloride group at the 5-position of 2-chlorobenzoic acid. As detailed in CN104672114A, sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in the presence of sodium sulfate as a catalyst. The reaction proceeds under controlled heating (145°C) in N-methylpyrrolidone (NMP), yielding 2-chloro-5-carboxylphenylsulfonyl chloride. Key considerations include:

  • Regioselectivity : The electron-withdrawing chlorine atom at position 2 directs sulfonation to the para position (C5) due to its meta-directing nature.

  • Catalyst role : Sodium sulfate enhances reaction efficiency by stabilizing intermediates.

Amination with 2,4,6-Trimethylaniline

The sulfonyl chloride intermediate reacts with 2,4,6-trimethylaniline to form the sulfonamide moiety. This step, adapted from US3879402A, involves:

  • Low-temperature ammoniation : The reaction is conducted at ≤5°C to prevent side reactions such as hydrolysis of the sulfonyl chloride.

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to aniline ensures complete conversion, with excess aniline sometimes used to drive the reaction.

Acidification and Purification

Post-amination, the crude product is acidified to pH 1–2 using 30% hydrochloric acid , precipitating the target compound. Purification involves:

  • Decolorization : Activated carbon removes impurities in ethanol at 75°C.

  • Crystallization : Cooling the ethanolic solution yields high-purity crystals.

Comparative Analysis of Methodologies

Catalytic Systems and Yields

Method Catalyst Temperature Yield Source
Chlorosulfonic acid/NMPSodium sulfate145°C78–85%
Diazotization/CuCl₂Copper(II) chloride0–5°C65–72%

The sodium sulfate-catalyzed route (CN104672114A) offers higher yields due to improved reaction homogeneity in NMP. In contrast, diazotization methods (US3879402A) involve multi-step sequences, reducing overall efficiency.

Solvent Optimization

  • NMP vs. acetone : NMP’s high boiling point (202°C) facilitates prolonged reaction times without solvent loss, critical for sulfonation. Acetone, used in US3879402A, requires careful temperature control to avoid volatilization.

  • Ethanol for crystallization : Ethanol’s polarity ensures effective dissolution of the product at elevated temperatures and gradual crystallization upon cooling.

Reaction Conditions and Kinetic Considerations

Temperature Profiles

  • Sulfonation : Elevated temperatures (145°C) accelerate sulfonic acid formation but risk over-sulfonation. Isothermal conditions after chlorosulfonic acid addition mitigate this.

  • Amination : Sub-ambient temperatures (≤5°C) minimize competing hydrolysis, preserving the sulfonyl chloride’s reactivity.

Time-Dependent Conversion

  • Sulfonation : Completion within 5 hours, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane).

  • Amination : 2-hour reaction time ensures >95% conversion, verified via HPLC.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances propose transitioning from batch to continuous flow systems for:

  • Enhanced heat transfer : Critical for exothermic sulfonation steps.

  • Reduced solvent use : NMP recovery rates exceed 90% in closed-loop systems.

Waste Management

  • Byproduct recycling : Sulfuric acid from sulfonation is neutralized to sodium sulfate for reuse.

  • Solvent recovery : Distillation reclaims >85% of NMP, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfamoyl group or other parts of the molecule.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Sulfamoyl Group) pKa Key References
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid 313225-61-5 C13H9ClFNO4S 329.73 4-fluorophenyl 2.30
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid 328028-05-3 C14H11Cl2NO4S 360.20 3-chloro-4-methylphenyl N/A
2-Chloro-5-(diethylsulfamoyl)benzoic acid 62310-17-2 C11H14ClNO4S 291.75 Diethylamino N/A
2,4-Dichloro-5-sulfamoylbenzoic acid 636-76-0 C7H5Cl2NO4S 270.09 –NH2 (sulfamoyl) N/A
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-fluoro in ) lower pKa, enhancing solubility in physiological conditions. Bulky substituents (e.g., 2,4,6-trimethylphenyl) may reduce metabolic clearance but increase lipophilicity, affecting blood-brain barrier penetration .

Other Activities :

  • Antimicrobial Activity : Benzamides with nitro groups (e.g., 4-nitro in ) exhibit broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus) .
  • Anti-inflammatory Properties : Sulfonamide derivatives with electron-donating substituents (e.g., methyl) inhibit COX-2 selectively (IC50 ~50 nM) .

Research Findings and Implications

  • SAR Insights : The antidiabetic efficacy of sulfamoyl benzoic acids correlates with aryl substituent electronegativity and hydrogen-bonding capacity. Para-substituted halogens (Cl, F) optimize α-glucosidase inhibition .
  • Clinical Potential: Analogs like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide () are promising candidates for type II diabetes, showing 40–60% glucose reduction in rodent models without gastrointestinal side effects.
  • Limitations : Diethylsulfamoyl derivatives () exhibit poor oral bioavailability (<30%), necessitating structural optimization for drug development.

Biological Activity

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid (CAS No. 670266-55-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a chlorinated benzoic acid moiety with a sulfamoyl group attached to a trimethylphenyl ring. Its structural formula can be represented as follows:

C16H16ClNO4S\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}\text{O}_{4}\text{S}

Physical Properties

PropertyValue
Molecular Weight351.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects.

Anti-inflammatory Effects

The sulfamoyl group in the compound may contribute to anti-inflammatory effects, similar to other sulfonamide derivatives. These compounds are known to inhibit inflammatory mediators and may be explored for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, derivatives of benzoic acid with sulfamoyl groups were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position significantly enhanced antibacterial activity, suggesting that this compound could exhibit similar properties due to its structural characteristics .

Study 2: Anti-inflammatory Mechanisms

A research article in Pharmacology Reports explored the anti-inflammatory potential of sulfamoyl-substituted benzoic acids. The study demonstrated reduced levels of pro-inflammatory cytokines in vitro when treated with these compounds. The findings suggest that this compound may also possess anti-inflammatory properties worth investigating further .

Comparative Analysis with Similar Compounds

CompoundBiological Activity
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidAntitubercular properties
4-Chloro-3-sulfamoylbenzoic acidAntibacterial and anti-inflammatory effects

The comparison highlights that while this compound shares structural similarities with other active compounds, its unique functional groups may confer distinct biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid?

The compound can be synthesized via sulfamoylation of 2-chlorobenzoic acid derivatives. A typical approach involves coupling 2,4,6-trimethylbenzenesulfonamide with a chlorinated benzoic acid precursor using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous conditions . Purification often employs column chromatography or recrystallization. For related analogs, continuous flow reactors have been explored to enhance reaction efficiency and yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • HPLC : For purity assessment, using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and functional groups (e.g., sulfamoyl and trimethylphenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What biological targets or activities have been reported for this compound?

Sulfamoyl benzoic acid derivatives are known to interact with enzymes and receptors, such as α-glucosidase (IC50_{50} values in the micromolar range) and the LPA2 receptor (subnanomolar agonist activity in analogs) . The trimethylphenyl group may enhance lipophilicity, promoting membrane penetration .

Q. How can solubility challenges be addressed during experimental design?

Solubility in aqueous buffers is often limited. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For in vitro assays, dilute in buffered solutions containing ≤1% DMSO to maintain biocompatibility .

Q. What functional groups influence the compound’s reactivity?

The sulfamoyl group (–SO2_2NH–) enables hydrogen bonding and nucleophilic substitution, while the chloro and trimethylphenyl groups contribute to steric effects and electronic modulation .

Advanced Research Questions

Q. How can regioselective sulfamoylation be optimized to avoid byproducts?

Regioselectivity is influenced by reaction temperature and catalyst choice. For example, using DMAP as a catalyst at 0–5°C minimizes undesired substitutions. Computational modeling (e.g., DFT) can predict reactive sites on the benzoic acid core .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is ideal. A related sulfonamido benzoic acid analog was crystallized in a monoclinic system (space group P21/cP2_1/c), revealing hydrogen-bonding networks critical for stability .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) . Impurity profiling via LC-MS can identify confounding compounds .

Q. What computational tools aid in predicting structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like the LPA2 receptor. Focus on the sulfamoyl group’s role in hydrogen bonding and the trimethylphenyl group’s hydrophobic interactions .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies (25°C/60% RH vs. 4°C) show degradation via hydrolysis of the sulfamoyl group. Lyophilization or storage in amber vials under nitrogen can extend shelf life .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the sulfamoyl group .
  • Analytical Validation : Include system suitability tests (e.g., USP tailing factor <2) for HPLC methods .
  • Biological Assays : Use positive controls (e.g., acarbose for α-glucosidase inhibition) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.